2-(4-Chlorophenyl)-4-nitrobenzoic acid
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Overview
Description
2-(4-Chlorophenyl)-4-nitrobenzoic acid is an aromatic compound with a molecular formula of C13H8ClNO4. This compound features a chlorophenyl group and a nitrobenzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(4-Chlorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., hydroxide ions, amines).
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol as a solvent.
Esterification: Methanol, sulfuric acid as a catalyst.
Major Products Formed
Reduction: 2-(4-Chlorophenyl)-4-aminobenzoic acid.
Substitution: 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid.
Esterification: Methyl 2-(4-Chlorophenyl)-4-nitrobenzoate.
Scientific Research Applications
2-(4-Chlorophenyl)-4-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-nitrobenzoic acid depends on its specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
2-(4-Bromophenyl)-4-nitrobenzoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
2-(4-Chlorophenyl)-4-nitrobenzoic acid is unique due to the presence of both chlorophenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-9-3-1-8(2-4-9)12-7-10(15(18)19)5-6-11(12)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFJYEAERLNKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689583 |
Source
|
Record name | 4'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-83-3 |
Source
|
Record name | 4'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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